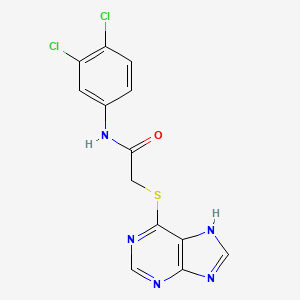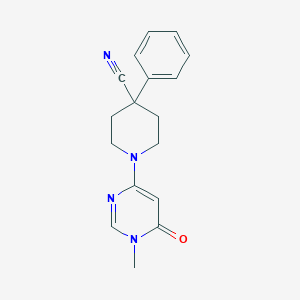![molecular formula C17H15F3N4 B12247021 4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile](/img/structure/B12247021.png)
4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a phenyl group and a pyrimidine ring bearing a trifluoromethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and distillation to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile: shares similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15F3N4 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
4-phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C17H15F3N4/c18-17(19,20)14-10-15(23-12-22-14)24-8-6-16(11-21,7-9-24)13-4-2-1-3-5-13/h1-5,10,12H,6-9H2 |
InChI Key |
NPZMWWNXSJEMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12246939.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12246948.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,9-dimethyl-9H-purin-6-amine](/img/structure/B12246951.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12246957.png)

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B12246966.png)
![2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246969.png)
![2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12246970.png)
![2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12246977.png)

![2,4,5-Trimethyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12247013.png)
![6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12247018.png)
![9-ethyl-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12247020.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247026.png)
